2-Bromo-5-(trifluoromethyl)pyrimidine

Vue d'ensemble

Description

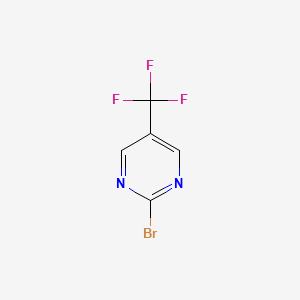

2-Bromo-5-(trifluoromethyl)pyrimidine is an organic compound with the molecular formula C5H2BrF3N2. It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the second position and a trifluoromethyl group at the fifth position of the pyrimidine ring. This compound is a white crystalline solid that is soluble in various organic solvents such as chloroform and dimethylformamide .

Méthodes De Préparation

The synthesis of 2-Bromo-5-(trifluoromethyl)pyrimidine typically involves the bromination of 5-(trifluoromethyl)pyrimidine. One common method includes the use of bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity .

Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. These methods often employ automated systems to handle the reagents and monitor the reaction progress.

Analyse Des Réactions Chimiques

2-Bromo-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base and an appropriate solvent.

Suzuki-Miyaura Coupling: This compound can be used in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.

The major products formed from these reactions depend on the reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Applications De Recherche Scientifique

Synthetic Applications

2-Bromo-5-(trifluoromethyl)pyrimidine serves as an important building block in the synthesis of various heterocyclic compounds. Its reactivity allows it to participate in several types of chemical reactions, including nucleophilic substitutions and cross-coupling reactions.

Heterocyclic Synthesis

A notable application is its use in synthesizing substituted pyrimidines and pyridines. For instance, it has been utilized to prepare 2-pyridones through reactions with different nucleophiles under optimized conditions. The presence of the trifluoromethyl group enhances the electrophilicity of the pyrimidine ring, facilitating these transformations.

| Reaction Type | Product | Yield |

|---|---|---|

| Nucleophilic substitution | 2-Pyridone derivatives | 57% |

| Cross-coupling | Various heterocycles | Variable |

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. It acts as an intermediate in the synthesis of pharmaceutical agents targeting various diseases, including neurological disorders.

Pharmaceutical Intermediates

Research has shown that derivatives of this compound can lead to novel compounds with significant biological activity. For example, compounds derived from this pyrimidine have been assessed for their efficacy against central nervous system disorders.

| Compound | Target Disease | Activity |

|---|---|---|

| Nitrocatechol derivatives | Neurological disorders | Potent |

Synthesis of 2-Pyridones

A recent study detailed a methodology for synthesizing 2-pyridones from this compound using a ruthenium catalyst. The reaction conditions were optimized to achieve high yields, demonstrating the compound's utility as a versatile synthon.

Development of Anticancer Agents

In another study, derivatives of this compound were synthesized and tested for anticancer properties. The results indicated that certain modifications to the pyrimidine structure could enhance cytotoxicity against specific cancer cell lines.

Mécanisme D'action

The mechanism of action of 2-Bromo-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to target proteins, modulating their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

2-Bromo-5-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:

2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

2-Chloro-5-(trifluoromethyl)pyrimidine: This compound has a chlorine atom instead of bromine, which can lead to different chemical properties and reactivity.

2-Iodo-5-(trifluoromethyl)pyrimidine: The presence of an iodine atom can significantly alter the compound’s reactivity, making it suitable for different types of chemical reactions.

The uniqueness of this compound lies in its specific combination of a bromine atom and a trifluoromethyl group, which imparts distinct chemical and biological properties.

Activité Biologique

2-Bromo-5-(trifluoromethyl)pyrimidine is a halogenated pyrimidine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of bromine and a trifluoromethyl group, which significantly influence its chemical properties and biological interactions. This article explores the biological activity of this compound, including its synthesis, applications, and relevant research findings.

The molecular formula of this compound is with a molecular weight of approximately 232.98 g/mol. The trifluoromethyl group enhances the compound's lipophilicity and reactivity, making it suitable for various applications in medicinal chemistry and agricultural science.

Synthesis methods for this compound typically involve halogenation reactions where pyrimidine derivatives are treated with brominating agents in the presence of trifluoromethylating reagents. The specific reaction conditions can vary based on the desired yield and purity of the final product.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance, a study reported that compounds derived from this pyrimidine showed varying degrees of inhibition against cancer cell lines such as PC3 (prostate cancer) and Hela (cervical cancer). The inhibition rates ranged from 40% to over 64% at concentrations around 5 µg/mL, indicating moderate to strong anticancer activity compared to standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Cell Line | Inhibition Rate (%) | Reference |

|---|---|---|---|

| This compound | PC3 | 64.20 | |

| This compound | Hela | 48.25 | |

| Doxorubicin | PC3 | >80 |

Antifungal Activity

The antifungal activity of this compound has also been investigated. In vitro tests demonstrated that it exhibits potent antifungal effects against various fungal pathogens, including Botrytis cinerea and Phomopsis sp. The inhibition rates were reported to be above 80%, with some derivatives achieving complete inhibition at certain concentrations .

Table 2: Antifungal Activity Against Key Fungal Pathogens

| Compound | Pathogen | Inhibition Rate (%) | Reference |

|---|---|---|---|

| This compound | Botrytis cinerea | >80 | |

| This compound | Phomopsis sp. | >90 | |

| Tebuconazole (Control) | Botrytis cinerea | 96.45 |

Insecticidal Activity

Insecticidal properties have also been attributed to derivatives of this compound, with studies indicating effective mortality rates against pests such as Spodoptera frugiperda. The insecticidal assays revealed that certain derivatives exhibited comparable efficacy to established insecticides like chlorantraniliprole .

Case Studies and Research Findings

- Anticancer Studies : A series of compounds based on the structure of this compound were synthesized and tested for their anticancer activities against multiple cell lines. The results indicated a promising potential for these compounds as effective anticancer agents, particularly in targeting prostate cancer cells .

- Antifungal Efficacy : A comprehensive study assessed the antifungal activity of several pyrimidine derivatives, including this compound, against common plant pathogens. The findings highlighted its effectiveness in inhibiting fungal growth, suggesting its potential application in agricultural fungicides .

- Insecticidal Properties : Research evaluating the insecticidal effects of this compound showed significant mortality rates in treated pest populations, indicating its potential use as an eco-friendly pesticide alternative .

Propriétés

IUPAC Name |

2-bromo-5-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrF3N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEAGCADVLQYESC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40604728 | |

| Record name | 2-Bromo-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69034-09-9 | |

| Record name | 2-Bromo-5-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40604728 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.